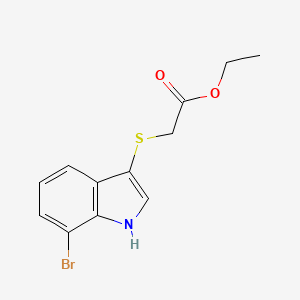
3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a cyano group, a benzamide moiety, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield N-substituted cyanoacetamide compounds, which can then be further reacted to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Applications De Recherche Scientifique
3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide structure and are used in similar synthetic applications.
Benzamide Derivatives: Compounds like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide have similar structures and applications.
Uniqueness
3-Cyano-N-((tetrahydrofuran-2-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new biological activities .
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-cyano-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1,3-4,7,12H,2,5-6,9H2,(H,15,16) |
Clé InChI |
LTLXQWSZSFVSRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
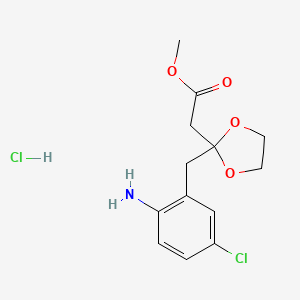
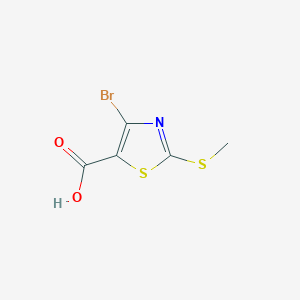



![ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B14913934.png)

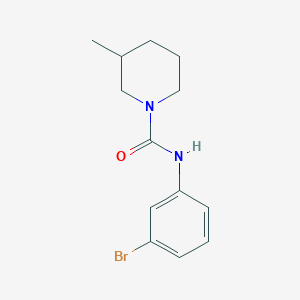
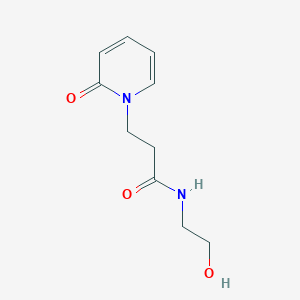
![(2Z)-3-methyl-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14913978.png)
